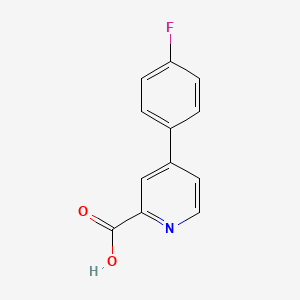

4-(4-Fluorophenyl)pyridine-2-carboxylic acid

Description

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₈FNO₂. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound.

Properties

IUPAC Name |

4-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGZQCHOUATCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595693 | |

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214388-36-9 | |

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-pyridinecarboxylic acid.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Reaction Mechanism: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorine atom on the benzene ring is replaced by the carboxyl group from the pyridine derivative.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorophenyl)pyridine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Fluorophenyl)pyridine-3-carboxylic acid

- 4-(4-Fluorophenyl)picolinic acid

- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Uniqueness

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Biological Activity

4-(4-Fluorophenyl)pyridine-2-carboxylic acid, commonly referred to as 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, is a compound that has garnered attention in various fields, particularly pharmacology and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H8FNO2

- Molecular Weight : 217.2 g/mol

- Structural Characteristics : The presence of a fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in drug formulations.

The biological activity of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid can be attributed to its interaction with various biological targets:

- Zinc Binding : The compound has been shown to bind to zinc finger proteins (ZFPs), altering their structure and inhibiting their function. This interaction is crucial in processes such as viral replication and packaging.

- Antiviral Properties : In vitro studies indicate that this compound exhibits antiviral activity by inhibiting membrane fusion events during viral entry, suggesting potential applications in treating viral infections like herpes.

Biological Activities

-

Antiviral Activity

- Studies have demonstrated that 5-(4-Fluorophenyl)pyridine-2-carboxylic acid inhibits viral replication by targeting ZFPs.

- It shows promise in treating conditions linked to viral infections, particularly through mechanisms that disrupt viral entry into host cells.

-

Anti-inflammatory Effects

- The compound's derivatives have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted the compound's ability to inhibit the proliferation of certain cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .

- Another investigation focused on its role in modulating immune responses, suggesting potential applications in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.